molecular formula C14H14ClNO4S B5235721 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5235721
M. Wt: 327.8 g/mol
InChI Key: CVMCDBONAMSAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is also known as NSC 707545 or 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its versatility. It has been shown to have a variety of biochemical and physiological effects, making it useful in a wide range of studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs that target specific enzymes or biological processes. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of antibiotic-resistant bacteria. Additionally, it could be used in the development of new cancer treatments or as a tool in the study of cancer biology.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide can be achieved through a reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and 4-methoxyaniline. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been used in a variety of scientific research applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. It has also been used in the development of new drugs and as a tool in the study of various biological processes.

properties

IUPAC Name

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMCDBONAMSAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

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